2,10-Dimethyldodecanoic acid
Description
Contextualization within Branched-Chain Fatty Acid Research
Branched-chain fatty acids (BCFAs) are a diverse class of lipids characterized by one or more methyl groups along their carbon backbone. nih.gov Unlike their straight-chain counterparts, the presence of these branches imparts unique physical and chemical properties, influencing membrane fluidity and metabolic pathways. nih.gov BCFAs are found in various natural sources, including dairy products, and are known to have a range of biological activities. nih.gov Research into BCFAs has highlighted their potential roles in human health, with studies suggesting inverse associations with cardiometabolic disorders like type 2 diabetes and obesity. nih.gov
Overview of Academic Significance and Current Research Trajectories
The academic significance of 2,10-dimethyldodecanoic acid is primarily linked to its potential role as a semiochemical, particularly as an insect pheromone. While direct research on this compound is not abundant, the structural motif of dimethyl-branched fatty acids is common among insect pheromones. For instance, 3,5-dimethyldodecanoic acid has been identified as a sex pheromone for multiple species of longhorned beetles (family Cerambycidae). oup.com The synthesis of various diacetoxyheptadecanes, including a 2,10-isomer, as candidate pheromone components for the red cedar cone midge further underscores the interest in this class of molecules for pest management applications. nih.gov
Current research trajectories for compounds like this compound are therefore likely to be focused on:
Pheromone Identification and Synthesis: Elucidating the precise structure of pheromones from various insect species and developing efficient synthetic routes to produce them for use in monitoring and mating disruption strategies. oup.comepo.org
Biosynthetic Pathway Elucidation: Understanding the enzymatic processes that lead to the formation of these unique branched structures in insects and other organisms. For example, studies on the biosynthesis of 4,8-dimethyldecanal, an aggregation pheromone, have shown its origin from the fatty acid pathway through the incorporation of acetate (B1210297) and propionate (B1217596) units. nih.gov
Ecological Roles: Investigating the broader ecological significance of these compounds beyond pheromonal communication, such as their presence in the uropygial gland secretions of birds, which may play a role in chemical defense or waterproofing.
While direct studies on the biological activities of this compound are scarce, the known functions of other closely related BCFAs suggest that it may possess interesting and as-yet-undiscovered biological properties.
Structure
3D Structure
Properties
CAS No. |
24323-30-6 |
|---|---|
Molecular Formula |
C14H28O2 |
Molecular Weight |
228.37 g/mol |
IUPAC Name |
2,10-dimethyldodecanoic acid |
InChI |
InChI=1S/C14H28O2/c1-4-12(2)10-8-6-5-7-9-11-13(3)14(15)16/h12-13H,4-11H2,1-3H3,(H,15,16) |
InChI Key |
HDXDEODQBXLZPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCCCCCCC(C)C(=O)O |
Origin of Product |
United States |
Biosynthetic Pathways and Enzymology of 2,10 Dimethyldodecanoic Acid
Elucidation of Precursor Incorporation and Chain Elongation Mechanisms
The biosynthesis of 2,10-dimethyldodecanoic acid begins with the selection and incorporation of specific building blocks, followed by a systematic elongation process to achieve its final 14-carbon backbone with two methyl branches.
Role of Branched-Chain Amino Acids (BCAAs) as Precursors
The journey of synthesizing branched-chain fatty acids (BCFAs) commences with the catabolism of branched-chain amino acids (BCAAs) such as leucine (B10760876), isoleucine, and valine. plos.orgmdpi.comnih.gov These essential amino acids serve as the initial primers for the fatty acid synthase machinery. mdpi.comfrontiersin.org The first step in this process is the transamination of BCAAs to their corresponding α-keto acids. plos.orgmdpi.com Specifically, leucine is converted to α-ketoisocaproate, isoleucine to α-keto-β-methylvalerate, and valine to α-ketoisovalerate. mdpi.com These α-keto acids are then oxidatively decarboxylated to form branched-chain acyl-CoA primers. frontiersin.org For instance, the degradation of valine and isoleucine can provide the necessary precursors for odd-chain and some branched-chain fatty acids. plos.org In the context of this compound, a branched-chain acyl-CoA derived from a BCAA would likely serve as the initial building block for the growing fatty acid chain.
Integration of Acetyl-CoA and Malonyl-CoA Units
Following the initiation with a branched-chain primer, the fatty acid chain is extended through the iterative addition of two-carbon units. This process is primarily fueled by acetyl-CoA and its carboxylated form, malonyl-CoA. youtube.comyoutube.com Acetyl-CoA is the fundamental building block for fatty acid synthesis. youtube.com However, for the elongation steps, acetyl-CoA is first activated to malonyl-CoA by the enzyme acetyl-CoA carboxylase. youtube.comyoutube.com
A key feature in the biosynthesis of polymethylated fatty acids is the utilization of methylmalonyl-CoA as an extender unit in place of or in addition to malonyl-CoA. This substitution is responsible for the introduction of methyl branches along the fatty acid chain. d-nb.info Therefore, the biosynthesis of this compound would involve a combination of malonyl-CoA and methylmalonyl-CoA units being added to the growing acyl chain by a specialized fatty acid synthase or polyketide synthase system. The precise sequence of their incorporation would dictate the final positions of the methyl groups.
Characterization of Key Biosynthetic Enzymes and Gene Clusters
The synthesis of this compound is dependent on a suite of specialized enzymes, each with a specific role in the biosynthetic assembly line. These enzymes are often encoded by genes clustered together in the organism's genome.
Branched-Chain 2-Keto Acid Dehydrogenase (Bkd) Complex Activity
The conversion of branched-chain α-keto acids (derived from BCAAs) into their corresponding branched-chain acyl-CoA primers is catalyzed by the branched-chain 2-keto acid dehydrogenase (Bkd) complex. frontiersin.org This multi-enzyme complex is crucial for initiating the synthesis of BCFAs. frontiersin.org The Bkd complex facilitates the oxidative decarboxylation of the α-keto acids, making them available for the fatty acid synthase machinery. frontiersin.org The substrate specificity of the Bkd complex can influence the type of branched-chain primer that is produced and subsequently incorporated into the final fatty acid.
Fatty Acid Synthase (FAS) Complexes and Substrate Specificity
The core of fatty acid biosynthesis is the fatty acid synthase (FAS) complex, a multi-enzyme system that catalyzes the iterative cycles of chain elongation. youtube.comnih.gov There are two major types of FAS systems: type I, which consists of a single large multifunctional polypeptide, and type II, where the enzymes are discrete, monofunctional proteins. nih.gov
In the context of polymethylated fatty acids, specialized FAS or, more commonly, polyketide synthase (PKS) systems are employed. researchgate.netnih.gov These synthases exhibit a broader substrate specificity, allowing for the incorporation of methylmalonyl-CoA as an extender unit to introduce methyl branches. d-nb.info The specific architecture and domain organization of the FAS or PKS complex, particularly the acyltransferase (AT) domains, determine which extender units are selected and incorporated at each step of the elongation process. The synthesis of a molecule like this compound would necessitate a synthase capable of incorporating a methylmalonyl-CoA unit at the appropriate elongation cycles to generate the methyl groups at positions C2 and C10.
Methyltransferase and Methylene Reductase Activities
While the incorporation of methylmalonyl-CoA is a primary mechanism for introducing methyl branches, another potential mechanism involves the action of methyltransferases. These enzymes typically use S-adenosylmethionine (SAM) as a methyl group donor to modify the fatty acid chain after its initial synthesis. nih.govnih.gov While direct evidence for a specific methyltransferase in this compound biosynthesis is not available, the study of other methylated natural products suggests this as a plausible route for the C10 methyl group, which is not at a typical position for methylmalonyl-CoA incorporation in canonical FAS systems.
The reduction of the growing fatty acid chain is a critical part of each elongation cycle. After the condensation of an extender unit, the resulting β-ketoacyl-ACP is sequentially reduced, dehydrated, and then reduced again to form a saturated acyl-ACP, ready for the next round of elongation. youtube.comyoutube.com The enzymes responsible for these reductive steps are the β-ketoacyl-ACP reductase (KR) and the enoyl-ACP reductase (ER). youtube.com The proper functioning of these reductases is essential to produce the fully saturated backbone of this compound.
Genetic Regulation and Transcriptional Control of Biosynthesis
The biosynthesis of branched-chain fatty acids (BCFAs) like this compound is intricately linked to the genetic regulation of precursor molecule availability and the transcriptional control of the enzymes involved. While specific regulators for this compound are not extensively documented, the control mechanisms can be inferred from the broader understanding of BCFA synthesis.
A primary control point is the metabolism of branched-chain amino acids (BCAAs), which provide the initial building blocks for many BCFAs. frontiersin.org In bacteria, the synthesis of branched-chain 2-keto acids, which are precursors to the acyl-CoA primers for BCFA synthesis, is derived from BCAA metabolic pathways. frontiersin.org Therefore, the genes encoding enzymes in BCAA synthesis, such as the ilv gene family, play a crucial indirect role. For instance, the ilvC gene, encoding ketol-acid reductoisomerase, is vital for producing the necessary keto-acid precursors. frontiersin.org The expression of these genes is often tightly regulated by the availability of the final amino acid products, ensuring a balanced supply for both protein synthesis and fatty acid production.
Furthermore, the activity of the branched-chain α-keto acid dehydrogenase (Bkd) complex is critical. This complex catalyzes the oxidative decarboxylation of branched-chain 2-keto-acids to form the corresponding branched-chain acyl-CoAs (e.g., isobutyryl-CoA, 2-methylbutyryl-CoA) that prime fatty acid synthesis. frontiersin.org The genes encoding the Bkd complex are thus key regulatory targets.
In some biological systems, transcriptional regulators have been identified that modulate fatty acid metabolism. For example, in the context of 10-hydroxy-2-decenoic acid (10-HDA) synthesis in honeybees, protein-protein interaction network analysis identified transcriptional regulators like Kay and Drep-2 as potential modulators of the process. nih.gov While this pertains to a different fatty acid, it highlights a common regulatory strategy where specific transcription factors can control the expression of biosynthetic genes in response to developmental or environmental cues. The regulation of the fatty acid synthase (FAS) system itself, whether Type I or Type II, is another control layer, with gene expression often coordinated to match cellular demand for fatty acids. nih.govnih.gov
Comparative Biosynthesis Across Diverse Biological Systems
The synthesis of this compound and other BCFAs occurs across a range of organisms, from bacteria to mammals, employing varied but mechanistically related pathways.
Microbial Biosynthetic Routes, e.g., in Bacillus Species and Actinomycetes
Microbes, particularly soil bacteria, are proficient producers of BCFAs, which are integral components of their cell membranes, influencing fluidity and environmental adaptation.
Bacillus Species: In many bacteria, including Bacillus subtilis, BCFAs are synthesized via a Type II fatty acid synthase (FAS) system, where each reaction is catalyzed by a discrete, monofunctional protein. nih.govnih.gov The process begins with the formation of a branched-chain acyl-CoA primer. This primer is typically derived from the catabolism of branched-chain amino acids like valine, leucine, and isoleucine. nih.gov An essential enzyme in B. subtilis is the branched-chain alpha-keto acid (BCKA) decarboxylase, which converts branched-chain alpha-keto acids into the necessary primers for the FAS system. nih.gov The fatty acid synthase then sequentially adds two-carbon units from malonyl-CoA. The placement of a methyl group at a position other than the iso or anteiso position, such as the C-10 position in this compound, would likely involve the incorporation of methylmalonyl-CoA instead of malonyl-CoA as the extender unit during one of the elongation cycles. nih.gov
Actinomycetes: The phylum Actinobacteria exhibits greater diversity in its fatty acid biosynthesis machinery. nih.gov
Streptomyces species typically use a multi-enzyme Type II FAS system, similar to Bacillus. nih.gov
Corynebacterium species, in contrast, exclusively use a Type I FAS system for the de novo synthesis of fatty acids. nih.govnih.gov In this system, a single, large multifunctional polypeptide catalyzes all the reactions of fatty acid synthesis.
Mycobacterium species are unusual in that they possess both Type I and Type II FAS systems. nih.govnih.gov The Type I FAS is responsible for the de novo synthesis of C16 to C24 straight-chain fatty acids, while the Type II system is involved in elongating these further to produce the very long-chain mycolic acids characteristic of their cell wall. nih.gov
The synthesis of a dimethylated fatty acid in these organisms would depend on the substrate specificity of their respective FAS systems and the availability of both a branched primer (for the C-2 methyl group) and methylmalonyl-CoA (for the C-10 methyl group).
| Feature | Bacillus Species | Actinomycetes (e.g., Streptomyces, Corynebacterium, Mycobacterium) |
| FAS System Type | Primarily Type II (dissociated enzymes) nih.govnih.gov | Diverse: Type II (Streptomyces), Type I (Corynebacterium), or both (Mycobacterium) nih.govnih.gov |
| Primer Source | Branched-chain amino acid catabolism (e.g., valine, leucine) nih.gov | Acetyl-CoA (for de novo synthesis by FAS I), with subsequent modifications nih.gov |
| Key Initial Enzyme | Branched-chain alpha-keto acid (BCKA) decarboxylase nih.gov | Acyl-CoA carboxylases (ACCases) nih.gov |
| Methyl Group Incorporation | Use of branched primers (iso/anteiso) and potential for methylmalonyl-CoA as an extender unit nih.govnih.gov | FAS I systems can utilize methylmalonyl-CoA to produce multimethyl-branched fatty acids nih.gov |
Analogies in Other Biological Systems
While microbial systems are primary examples, the principles of BCFA biosynthesis extend to other domains of life.
In ruminant animals , the microbial fermentation of carbohydrates like starch in the rumen can produce large amounts of propionate (B1217596). scispace.com This propionate is absorbed and can be converted in the animal's tissues to propionyl-CoA, which is then carboxylated to form methylmalonyl-CoA. scispace.com This methylmalonyl-CoA can serve as a substrate for fatty acid synthase, leading to the synthesis of methyl-branched fatty acids that are incorporated into depot fats. scispace.com This process provides a clear analogy for how a mid-chain methyl group, like the one at C-10 in this compound, can be introduced.
In the uropygial glands of birds , which produce preen waxes, the synthesis of multi-methyl-branched fatty acids is well-established. Cell-free preparations from the goose uropygial gland have been shown to synthesize these complex fatty acids from methylmalonyl-CoA, utilizing a Type I fatty acid synthase. nih.gov This demonstrates the capability of animal FAS systems to create complex branched structures when the appropriate precursors are available.
Metabolic Fates and Biodegradation of 2,10 Dimethyldodecanoic Acid
Catabolic Pathways and Intermediates
The degradation of 2,10-dimethyldodecanoic acid is presumed to occur primarily through a modified beta-oxidation pathway, which is the central catabolic process for most fatty acids. youtube.com However, the methyl branches at the C2 and C10 positions present steric hindrances that require specific enzymatic machinery to overcome.
Standard beta-oxidation proceeds by the sequential removal of two-carbon acetyl-CoA units from the carboxyl end of a fatty acid. This process involves a cycle of four key enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolysis. nih.govaocs.org For branched-chain fatty acids like this compound, this pathway is modified.
The methyl group at the C2 position (an α-methyl branch) directly obstructs the initial dehydrogenation step of classical beta-oxidation. Therefore, an initial α-oxidation step is likely required. This process involves the removal of a single carbon from the carboxyl end, thereby shifting the methyl group to the new β-position, allowing the molecule to enter the beta-oxidation pathway.
The methyl group at the C10 position is located further down the carbon chain. As beta-oxidation proceeds, this mid-chain branch will eventually be encountered. The presence of this methyl group would halt the standard beta-oxidation enzymes. Specialized enzymes are then required to bypass this blockage. In some cases, this may involve an alternative oxidation pathway, such as omega-oxidation, which acts on the terminal methyl group of the fatty acid. vaia.comquizlet.com
In peroxisomes, which are cellular organelles involved in the metabolism of very-long-chain and branched-chain fatty acids, alpha-oxidation is a key pathway for degrading molecules like phytanic acid, a 3-methyl-branched fatty acid. nih.gov It is plausible that a similar mechanism is employed for this compound.
While direct studies identifying the specific metabolites of this compound degradation are not extensively available, the known mechanisms of branched-chain fatty acid catabolism allow for the prediction of key intermediates.
Following the initial alpha-oxidation to remove the C2-methyl group as CO2, the resulting 9-methyldecanoic acid would undergo several cycles of beta-oxidation. This would lead to the formation of acetyl-CoA and a shorter-chain fatty acid. When the beta-oxidation process reaches the C10-methyl group (which would now be at a different position relative to the carboxyl end), specific metabolites would be formed. The pathway could potentially yield propionyl-CoA if the methyl branch is processed through to a three-carbon unit. Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle. quizlet.com
Table 1: Predicted Intermediates in the Catabolism of this compound
| Precursor/Intermediate | Predicted Metabolic Step | Resulting Product(s) |
| This compound | α-Oxidation | 9-Methyldecanoic acid + CO₂ |
| 9-Methyldecanoic acid | Beta-Oxidation (multiple cycles) | Acetyl-CoA + Shorter-chain methyl fatty acids |
| Intermediate methyl-branched acyl-CoA | Encountering the C10-methyl branch | Propionyl-CoA and other intermediates |
This table is based on established principles of branched-chain fatty acid metabolism and represents a hypothetical degradation pathway for this compound.
Enzymatic Mechanisms of Degradation
The degradation of this compound relies on a suite of specialized enzymes capable of recognizing and processing its branched structure.
The initial α-oxidation step is likely catalyzed by a phytanoyl-CoA hydroxylase -like enzyme, which introduces a hydroxyl group at the α-carbon. This is followed by further enzymatic steps to remove the carboxyl carbon.
For the beta-oxidation cycles, a series of acyl-CoA dehydrogenases (ACADs) are essential. These enzymes exhibit specificity for the chain length of the fatty acid. For a long-chain fatty acid like this compound, very-long-chain acyl-CoA dehydrogenase (VLCAD) or other long-chain specific ACADs would be involved in the initial cycles. nih.gov As the chain shortens, medium-chain acyl-CoA dehydrogenase (MCAD) and short-chain acyl-CoA dehydrogenase (SCAD) would take over. nih.gov
The presence of the methyl group at C10 would likely require the action of specific isomerases or other modifying enzymes to allow beta-oxidation to proceed. The exact enzymatic mechanisms for handling such mid-chain methyl branches are an area of ongoing research.
Role of Microbial Communities in Environmental Biodegradation and Syntrophic Processes
In anaerobic environments, the biodegradation of long-chain fatty acids, including branched-chain variants, is often carried out by complex microbial communities through syntrophic interactions. nih.govnih.govoup.comwur.nl Syntrophy is a metabolic partnership where the metabolic activity of one organism enables the metabolism of another.
The degradation of this compound in such environments would likely involve a consortium of bacteria and archaea. The initial breakdown is performed by syntrophic fatty acid-oxidizing bacteria . These bacteria carry out the beta-oxidation of the fatty acid, producing acetate (B1210297), hydrogen (H₂), and CO₂. nih.govnih.gov This process is thermodynamically unfavorable on its own and requires the presence of hydrogen-consuming methanogenic archaea . These archaea utilize the H₂ and CO₂ produced by the bacteria to generate methane (B114726) (CH₄), thereby keeping the hydrogen partial pressure low and allowing the fatty acid oxidation to proceed. nih.govnih.gov
Key microbial players in such processes often belong to the families Syntrophomonadaceae and Syntrophaceae. oup.comwur.nl These bacteria are known for their ability to degrade a variety of fatty acids in syntrophy with methanogens. The degradation of branched-chain alkanes and fatty acids has been observed in various microbial communities, indicating the widespread capability of microorganisms to handle such complex substrates. researchgate.netresearchgate.netnih.gov
Table 2: Key Microbial Players in the Syntrophic Degradation of Long-Chain Fatty Acids
| Microbial Group | Role in Degradation | Key Genera/Families |
| Syntrophic Fatty Acid-Oxidizing Bacteria | Initial beta-oxidation of the fatty acid to acetate, H₂, and CO₂ | Syntrophomonas, Syntrophus, Syntrophomonadaceae, Syntrophaceae oup.comwur.nl |
| Hydrogenotrophic Methanogenic Archaea | Consumption of H₂ and CO₂ to produce methane | Methanospirillum, Methanobacterium |
| Acetoclastic Methanogenic Archaea | Conversion of acetate to methane | Methanosaeta, Methanosarcina |
This table provides examples of microbial groups known to be involved in the anaerobic degradation of long-chain fatty acids.
Natural Occurrence, Distribution, and Ecological Niche of 2,10 Dimethyldodecanoic Acid
Identification in Specific Biological Organisms
The presence of 2,10-Dimethyldodecanoic acid and related branched-chain fatty acids (BCFAs) is a key characteristic of several types of organisms, where they are integral components of lipids.
Dimethyl-branched fatty acids, including this compound, are known to be produced by certain bacteria. google.comgoogle.com Branched-chain fatty acids are significant constituents of the membrane lipids in many bacterial species and their presence can be taxonomically important. nih.govnih.gov These compounds are particularly predominant in some Gram-positive bacteria. researchgate.net
The cell membranes of many bacteria are largely composed of iso- and anteiso-branched fatty acids, which allow them to thrive in both normal and extreme environments. nih.govglobalauthorid.com For example, methyl-branched fatty acids are observed in Bacillus subtilis. nih.gov In some Bacillus species, branched-chain fatty acids can account for more than 60% of the total fatty acid content. mdpi.com
Research has also identified other dimethyl-branched acids in rapid-growing mycobacteria, such as 2,4-dimethyl eicosanoic acid in Mycobacterium tokaiense. oup.com The identification of these structurally related compounds suggests that mycobacteria are a plausible source of a variety of dimethyl-branched fatty acids. The analysis of cellular fatty acids is a well-established method for the identification and classification of bacteria. researchgate.netnih.gov
Table 1: Examples of Branched-Chain Fatty Acids (BCFAs) in Bacterial Genera
| Bacterial Genus | Type of Branched Fatty Acids Identified | Reference |
|---|---|---|
| Bacillus | iso- and anteiso-methyl-branched (e.g., iso-15:0, anteiso-15:0) | nih.govmdpi.com |
| Mycobacterium | 2-methyl-branched and 2,4-dimethyl-branched acids | oup.com |
While the cuticular lipids that coat the surface of insects are known to be a complex mixture containing various lipids, including methyl-branched hydrocarbons, the specific identification of this compound is not widely documented in available scientific literature.
Beyond the microbial world, this compound and other BCFAs have been identified in a variety of other natural sources. Notably, it is among the fatty acids that can be isolated from human skin lipids. google.com
Another significant source of highly complex branched fatty acids is the uropygial gland, or preen gland, of birds. scielo.brscielo.br The secretion from this gland is a chemically diverse mixture of lipids, primarily composed of ester waxes formed from fatty acids and long-chain alcohols. scielo.br These fatty acids often feature various degrees of methyl branching, and some birds are known to produce lipids with multiple methyl groups on the carbon chain. scielo.br
Furthermore, ruminant-derived fats, such as those in milk and dairy products, are a rich source of BCFAs. mdpi.com Over 50 different BCFAs have been identified in these fats, including iso-, anteiso-, and multi-methyl branched varieties. mdpi.com
Table 2: Selected Natural Sources of Branched-Chain Fatty Acids (BCFAs)
| Natural Source | Type of Branched Fatty Acids Identified | Reference |
|---|---|---|
| Human Skin Lipids | This compound and other BCFAs | google.com |
| Avian Uropygial Gland Secretions | Fatty acids with various degrees of methyl branching | scielo.brscielo.br |
Distribution Across Diverse Ecosystems and Environmental Compartments
The distribution of this compound and related BCFAs in environmental compartments such as soil and sediment is directly linked to their biological origins. When organisms containing these lipids die and decompose, the fatty acids are released into the environment.
A clear example of this process is the detection of characteristic iso and anteiso fatty acids from the bacterium Desulfovibrio desulfuricans in marine sediments, indicating that these sulfate-reducing bacteria are a source of BCFAs in that environment. asm.org Similarly, a wide range of BCFAs derived from various bacteria, cyanobacteria, and aquatic invertebrates like sponges contribute to the lipid pool in aquatic ecosystems. mdpi.com
Correlation with Environmental and Biological Parameters
The presence and abundance of this compound and other BCFAs can be correlated with specific environmental and biological factors.
In bacteria, the composition of membrane fatty acids is a crucial factor for survival. Prokaryotes are known to alter the structure of their membrane lipids, including the degree of methyl branching, to maintain optimal membrane fluidity and function in response to environmental stressors like changes in temperature. nih.gov Methyl branching generally lowers the melting point of the fatty acids, helping to keep membranes fluid at colder temperatures. nih.gov
In ruminant animals, the profile of BCFAs found in their milk and fat is correlated with their diet and the specific composition of the microbial communities within their rumen. mdpi.com The biosynthesis of these BCFAs originates from branched-chain amino acids processed by the rumen microbiome. mdpi.com
Mechanistic Elucidation of Biological Roles and Functions of 2,10 Dimethyldodecanoic Acid
Role as a Constituent of Complex Lipids and Cellular Structures
Branched-chain fatty acids, such as 2,10-dimethyldodecanoic acid, are integral components of complex lipids, particularly in specialized tissues and organisms. They are often found in the wax esters of the uropygial glands of birds, where they contribute to the cleaning and lubrication of feathers. nih.govresearchgate.net These complex lipids are formed by the esterification of fatty acids with fatty alcohols, which can also be branched. nih.govresearchgate.net The presence of methyl branches along the fatty acid chain, as seen in this compound, significantly influences the physical properties of the lipids they form.
Complex lipids, including glycerophospholipids and sphingolipids, are fundamental building blocks of cellular membranes. cabidigitallibrary.orgnih.gov The specific fatty acid composition of these lipids is critical for maintaining membrane integrity and function. nih.gov
The incorporation of branched-chain fatty acids like this compound into the phospholipid bilayer has a profound impact on membrane fluidity and stability. The methyl groups on the acyl chain disrupt the orderly packing of the lipid molecules, creating more space between them. This disruption lowers the phase transition temperature of the membrane, thereby increasing its fluidity. In contrast, straight-chain saturated fatty acids can pack tightly, leading to a more rigid membrane structure.
While direct studies on this compound are not available, research on other branched-chain fatty acids has shown their importance in modulating membrane properties. For instance, in some bacteria, the presence of branched-chain fatty acids in the cell membrane is crucial for adapting to different environmental conditions by maintaining optimal membrane fluidity.
The following table summarizes the general effects of different fatty acid types on membrane fluidity:
| Fatty Acid Type | Packing | Membrane Fluidity |
| Saturated (Straight-Chain) | Tight | Decreased |
| Unsaturated (Cis-Double Bond) | Kinked, Less Tight | Increased |
| Branched-Chain | Disrupted, Less Tight | Increased |
Function as a Precursor for Biosynthetically Related Secondary Metabolites
The biosynthesis of branched-chain fatty acids occurs through a modification of the standard fatty acid synthesis pathway. The enzyme fatty acid synthase (FASN) can utilize methylmalonyl-CoA instead of malonyl-CoA, which results in the incorporation of a methyl branch into the growing acyl chain. nih.gov This promiscuity of FASN allows for the generation of a diverse array of branched-chain fatty acids that can then serve as precursors for other secondary metabolites. nih.gov
These branched-chain fatty acids can be further modified through various enzymatic reactions to produce a wide range of bioactive molecules. For example, in birds, the multi-methyl-branched fatty acids found in uropygial gland secretions are synthesized and then incorporated into wax esters. nih.govresearchgate.net
Involvement in Inter-organismal Chemical Communication
Chemical signaling is a fundamental mode of communication between organisms. Semiochemicals, the molecules involved in this process, can be classified based on whether the interaction is between members of the same species (pheromones) or different species (allelochemicals, including kairomones).
While there is no direct evidence of this compound acting as a pheromone, a structurally very similar compound, 3,5-dimethyldodecanoic acid, has been identified as a female-produced sex pheromone that attracts males of multiple species of longhorned beetles in the genus Prionus. oup.com This suggests that this compound could potentially function as a pheromone in some insect species. The specific positioning of the methyl groups is often crucial for the specificity of the pheromonal signal.
Kairomones are chemicals emitted by one species that benefit a receiving species. For example, certain plant volatiles act as kairomones to attract insect herbivores. usda.gov It is plausible that this compound or its derivatives could act as kairomones in some ecological interactions.
Quorum sensing is a system of cell-to-cell communication in bacteria that allows them to coordinate gene expression based on population density. This process is often mediated by small signaling molecules. Recent research has indicated that fatty acids can modulate quorum sensing systems. nih.gov
Specifically, branched-chain fatty acids have been shown to be required for the activation of certain two-component systems (TCSs) in Staphylococcus aureus, which are involved in regulating virulence in response to environmental cues. asm.orgasm.org The presence of these fatty acids in the bacterial membrane can allosterically regulate the activity of membrane-bound sensor kinases. asm.org This suggests a potential role for this compound in modulating bacterial quorum sensing and virulence. Some fatty acids have been shown to inhibit virulence factors in bacteria like Pseudomonas aeruginosa and Chromobacterium violaceum by interfering with their quorum sensing systems. nih.gov
Modulation of Enzyme Activity and Cellular Processes (at molecular level)
The ability of branched-chain fatty acids to modulate the activity of membrane-bound enzymes is a critical aspect of their biological function. As mentioned previously, the activity of the SaeS sensor kinase in S. aureus is modulated by the branched-chain fatty acid composition of the cell membrane. asm.orgasm.org This modulation occurs because the conformational state and activity of many membrane proteins are sensitive to the physical properties of the lipid bilayer in which they are embedded.
The introduction of branched-chain fatty acids like this compound can alter membrane thickness, curvature, and lateral pressure profiles, which in turn can influence the activity of enzymes and transport proteins. While the specific enzymes modulated by this compound have not been identified, it is a plausible mechanism through which this fatty acid can exert its biological effects at the molecular level.
Influence on Microbial Phenotype and Adaptation to Environmental Stress
Branched-chain fatty acids (BCFAs) are integral components of the cell membrane in many bacteria and play a crucial role in modulating membrane fluidity and, consequently, in the adaptation to various environmental stresses. While direct research on the specific roles of this compound is not extensively documented in publicly available research, the broader class of BCFAs, to which it belongs, is well-studied. These fatty acids are known to influence microbial phenotypes by altering the physical properties of the cell membrane, which is the primary interface between the cell and its environment.
Microorganisms modify the composition of their membrane fatty acids in response to environmental cues such as changes in temperature, pH, and osmotic pressure. The incorporation of BCFAs, with their methyl branches, disrupts the tight packing of the acyl chains in the membrane. This disruption lowers the phase transition temperature of the membrane, thereby increasing its fluidity. This is a critical adaptation mechanism, particularly in response to low temperatures, as it ensures the membrane remains in a fluid state, which is essential for the function of membrane-bound proteins and for transport processes.
In the context of acid stress, alterations in membrane fatty acid composition, including the proportion of BCFAs, have been observed in various bacteria. For instance, in Listeria monocytogenes, an organism known for its high content of BCFAs, changes in the ratios of different BCFAs are a key part of its response to acidic conditions. nih.gov This adaptation helps to maintain membrane integrity and function in low pH environments, which can otherwise be detrimental to the cell. nih.govnih.gov
The influence of BCFAs extends to other stress responses as well. The ability to modulate membrane fluidity also contributes to tolerance against osmotic stress and the presence of certain antimicrobial compounds. By maintaining an optimal level of membrane fluidity, bacteria can better withstand the physical challenges imposed by their surroundings.
While specific data for this compound is limited, the established principles of BCFA function in microbial stress adaptation provide a framework for understanding its potential roles. The presence of two methyl groups in its structure suggests it could be a potent modulator of membrane properties.
The following table summarizes the observed influence of general branched-chain fatty acids on microbial phenotypes and stress adaptation, providing a basis for inferring the potential functions of this compound.
| Environmental Stressor | Observed Microbial Phenotypic and Adaptive Responses Mediated by BCFAs | Referenced Microbial Examples |
| Low Temperature | Increased proportion of BCFAs to maintain membrane fluidity. | Listeria monocytogenes, Bacillus subtilis |
| Acid Stress (Low pH) | Alteration in the ratio of iso- and anteiso-BCFAs to stabilize the membrane. nih.gov | Listeria monocytogenes nih.gov |
| Osmotic Stress | Changes in BCFA composition to manage membrane tension and integrity. | General bacterial response |
| Antimicrobial Compounds | Modification of membrane fluidity, potentially reducing the effectiveness of membrane-targeting antimicrobials. | Staphylococcus aureus nih.gov |
Advanced Synthetic Methodologies for 2,10 Dimethyldodecanoic Acid and Its Chiral Analogues
Total Synthesis Strategies and Retrosynthetic Analysis
The total synthesis of complex branched-chain fatty acids like 2,10-dimethyldodecanoic acid requires careful planning and a robust retrosynthetic analysis. This process involves mentally deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For a molecule with multiple stereocenters, such as the chiral analogues of this compound, the analysis must also consider the stereochemical implications of each disconnection.
A plausible retrosynthetic approach for this compound would involve disconnecting the molecule at key carbon-carbon bonds, often adjacent to the methyl branches. This could lead to several key fragments, or synthons, that can be assembled using reliable bond-forming reactions. amazonaws.com The choice of which bonds to break is guided by the availability of robust synthetic methods for their formation in a forward sense.
| Retrosynthetic Disconnection | Corresponding Forward Reaction | Key Fragments (Synthons) |
| C2-C3 bond | Alkylation of an enolate | A propionic acid derivative and a 1-halo-8-methyl-decane |
| C9-C10 bond | Grignard or organocuprate addition | A 9-decenoic acid derivative and a methylating agent |
Stereo- and Regioselective Approaches for Branched-Chain Fatty Acids
Achieving high levels of stereo- and regioselectivity is paramount in the synthesis of branched-chain fatty acids. The introduction of methyl groups at specific positions along the fatty acid chain requires precise control over the reaction conditions and the choice of reagents.
One common strategy involves the use of stereoselective alkylation reactions. For instance, the enolate of a chiral ester or amide can be alkylated with a suitable electrophile to introduce a methyl group with a defined stereochemistry. The inherent chirality of the starting material or the use of a chiral auxiliary directs the approach of the electrophile, leading to a high diastereomeric excess.
Another powerful approach is the use of organometallic reagents, such as organocuprates, which can undergo conjugate addition to α,β-unsaturated esters or acids. This method allows for the introduction of a methyl group at the β-position with high regioselectivity. The stereoselectivity of this addition can often be controlled by the presence of a chiral ligand or by substrate control.
Recent advancements in catalysis have also provided new tools for the stereoselective synthesis of branched-chain fatty acids. For example, visible-light-induced photoacid catalysis has been reported for the synthesis of 2-deoxyglycosides, demonstrating the potential of photochemistry in achieving high stereoselectivity. nih.gov
Use of Chiral Auxiliaries and Catalysts in Stereoselective Synthesis
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com After the desired stereocenter has been established, the auxiliary can be removed and ideally recycled. wikipedia.org This strategy has been widely employed in the asymmetric synthesis of a vast array of complex molecules, including branched-chain fatty acids. nih.govnumberanalytics.com
Evans' oxazolidinones are a well-known class of chiral auxiliaries that have proven to be highly effective in controlling the stereochemistry of alkylation and aldol (B89426) reactions. nih.govscielo.org.mx In the context of synthesizing a chiral analogue of this compound, an oxazolidinone derived from a readily available amino acid could be acylated with a suitable carboxylic acid derivative. Deprotonation of the resulting imide would generate a chiral enolate, which would then react with a methylating agent from the less hindered face, as directed by the bulky substituent on the auxiliary. Subsequent cleavage of the auxiliary would furnish the desired chiral carboxylic acid.
| Chiral Auxiliary | Type of Reaction | Key Features |
| Evans' Oxazolidinones | Alkylation, Aldol Reactions | High diastereoselectivity, reliable removal. nih.govscielo.org.mx |
| Camphorsultams | Various C-C bond formations | Excellent stereocontrol, crystalline derivatives. nih.gov |
| Pseudoephedrine Amides | Alkylation | Forms diastereomeric amides, predictable stereochemistry. wikipedia.org |
In addition to chiral auxiliaries, the use of chiral catalysts has emerged as a powerful alternative for stereoselective synthesis. Asymmetric hydrogenation, for example, can be used to reduce a double bond in a prochiral substrate to create a stereocenter with high enantioselectivity. This approach is highly atom-economical as it does not require the stoichiometric use of a chiral auxiliary.
Chemoenzymatic and Biocatalytic Syntheses
The limitations and complexities of purely chemical syntheses have led to the exploration of enzymatic methods for the production of branched-chain fatty acids. nih.govnih.gov Chemoenzymatic and biocatalytic approaches offer several advantages, including high selectivity under mild reaction conditions.
Researchers have investigated the use of specific enzymes to overcome the natural limitations of fatty acid synthesis. For example, the enzyme ECHDC1 has been identified as a key modulator in the formation of methyl-branched fatty acids by controlling the levels of methylmalonyl-CoA. nih.govnih.gov In bacteria, the metabolism of branched-chain amino acids is closely linked to the synthesis of branched-chain fatty acids, with enzymes like ketol-acid reductoisomerase (IlvC) playing a significant role. frontiersin.org
Biocatalytic approaches often involve the use of whole-cell systems or isolated enzymes to perform specific chemical transformations. For instance, aldolases have been used in the biocatalytic synthesis of homochiral lactone derivatives through tandem aldol addition and cyclization reactions. csic.es Such strategies could potentially be adapted for the stereoselective synthesis of fragments of this compound.
Synthesis of Isotopically Labeled this compound for Tracing Studies
Isotopically labeled compounds are invaluable tools for studying the metabolic fate and biological function of molecules. The synthesis of isotopically labeled this compound, for example with deuterium (B1214612) (²H) or carbon-13 (¹³C), would enable researchers to trace its uptake, distribution, and metabolism in biological systems using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.
The introduction of an isotopic label can be achieved by using a labeled starting material or by incorporating the label at a specific step in the synthetic sequence. For instance, to introduce a deuterium label at the C2 position, a deuterated methylating agent could be used in an alkylation reaction. Alternatively, a reduction step could be performed using a deuterated reducing agent.
The synthesis of an isotope-labeled derivatization reagent for carboxylic acids, such as DBD-PZ-NH2 (d6), has been reported for the accurate quantification of fatty acids by liquid chromatography/mass spectrometry (LC/MS). nih.gov A similar strategy could be employed for the analysis of isotopically labeled this compound.
Sophisticated Analytical Techniques for Research on 2,10 Dimethyldodecanoic Acid
High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation and Quantification
High-resolution mass spectrometry (HRMS) is a cornerstone in the analysis of 2,10-dimethyldodecanoic acid, providing highly accurate mass measurements that facilitate the determination of its elemental composition. This capability is crucial for distinguishing it from other compounds with the same nominal mass. nih.goviaph.es The high resolving power of HRMS minimizes mass spectral interferences, leading to more reliable compound identification. spectroscopyonline.com Furthermore, HRMS is not only a qualitative tool; it has proven to be a reliable technique for the quantitative analysis of various molecules, including those in complex biological matrices. nih.gov The acquisition of high-resolution full-scan MS data also allows for retrospective data analysis, enabling the investigation of non-target compounds without needing to re-run samples. nih.gov
Tandem Mass Spectrometry (MS/MS) for Fragment Analysis and Methyl Position Identification (e.g., EAD, RDD)
Tandem mass spectrometry (MS/MS) is an indispensable technique for elucidating the structure of molecules by fragmenting a selected precursor ion and analyzing the resulting product ions. nationalmaglab.orgnih.gov This method provides detailed information about the molecule's connectivity and is particularly useful for identifying the positions of methyl branches in fatty acids like this compound.
Conventional collision-induced dissociation (CID) often fails to produce the necessary intrachain fragmentation to pinpoint the exact location of methyl branches on a fatty acid chain. nih.govbohrium.com To overcome this limitation, advanced fragmentation techniques such as Electron Activated Dissociation (EAD) and Radical-Directed Dissociation (RDD) have been developed.
Electron Activated Dissociation (EAD) utilizes an electron beam to induce fragmentation, capable of cleaving C-C bonds along the fatty acid chain. sciex.commetabolomics.blog This process generates a rich spectrum of fragment ions, providing comprehensive structural information from a single MS/MS experiment. sciex.comlcms.cz EAD can effectively determine the length of the carbon chain and the precise location of methyl branches. sciex.com
Radical-Directed Dissociation (RDD) is another powerful technique that introduces a radical site into the fatty acid ion, directing fragmentation along the carbon chain. nih.govbohrium.comacs.org This method produces characteristic cleavages on either side of a branching point, allowing for the unambiguous localization of methyl groups. acs.orgrsc.org RDD has been successfully applied to differentiate various branched-chain fatty acid isomers. nih.govbohrium.comresearchgate.net
| Technique | Principle | Application to this compound | Key Advantage |
| EAD | Fragmentation induced by an electron beam. sciex.commetabolomics.blog | Provides detailed intrachain fragmentation to pinpoint the C2 and C10 methyl positions. sciex.com | Generates comprehensive structural information from a single MS/MS spectrum. sciex.comlcms.cz |
| RDD | Introduction of a radical site to direct fragmentation. nih.govbohrium.comacs.org | Produces characteristic cleavages that localize the methyl branches. acs.orgrsc.org | Overcomes limitations of CID for branched fatty acid analysis. nih.govbohrium.com |
Gas Chromatography-Mass Spectrometry (GC-MS) for Isomeric Differentiation
Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the separation and identification of volatile and semi-volatile compounds, including fatty acid methyl esters. The combination of gas chromatography's separation power with the detection capabilities of mass spectrometry makes it highly effective for differentiating isomers. caymanchem.comnih.gov By carefully optimizing the GC conditions, such as the temperature program, complete chromatographic separation of isomers can be achieved. caymanchem.com The retention time data from the GC, combined with the mass spectrum, provides two independent pieces of information that enhance the reliability of isomer identification. nih.gov For complex mixtures, derivatization of the fatty acid to its methyl ester (FAME) is a common practice to improve its volatility and chromatographic behavior.
Two-Dimensional Gas Chromatography (GCxGC) for Enhanced Resolution
For highly complex samples where one-dimensional GC may not provide sufficient separation, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced resolution. azom.comsepsolve.com This technique employs two columns with different stationary phases, providing a much greater peak capacity and the ability to separate co-eluting compounds. azom.comsepsolve.com The structured nature of GCxGC chromatograms, where chemically similar compounds appear in specific regions of the 2D plot, aids in the identification of compound classes. spectroscopyonline.comazom.com When coupled with a high-resolution time-of-flight mass spectrometer (TOF-MS), GCxGC becomes an exceptionally powerful tool for the detailed characterization of complex mixtures, resolving components that would otherwise remain unidentified. azom.comnih.govresearchgate.net
| Technique | Principle | Advantage over 1D-GC | Application |
| GCxGC | Uses two different GC columns for separation. azom.comsepsolve.com | Increased peak capacity and resolution. azom.comsepsolve.com | Separation of complex mixtures containing multiple isomers. azom.comresearchgate.net |
| GCxGC-TOF-MS | Combines GCxGC with high-resolution mass spectrometry. azom.comnih.gov | Provides both high-resolution separation and accurate mass identification. spectroscopyonline.comnih.gov | Comprehensive characterization of complex biological and environmental samples. spectroscopyonline.comnih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed three-dimensional structure of molecules in solution. nih.govemerypharma.com It provides information not only on the connectivity of atoms but also on their spatial arrangement, making it essential for the stereochemical and conformational analysis of this compound.
1D and 2D NMR Techniques (e.g., COSY, HMBC, HSQC)
A suite of 1D and 2D NMR experiments is employed to piece together the structure of this compound.
¹H NMR provides information about the different types of protons in the molecule and their immediate chemical environment.
¹³C NMR reveals the number of unique carbon atoms and their chemical nature. emerypharma.com
COSY (Correlation Spectroscopy) is a 2D experiment that shows correlations between protons that are coupled to each other, typically through two or three bonds. emerypharma.comyoutube.comsdsu.edu This helps to establish proton-proton connectivity within the carbon skeleton.
HSQC (Heteronuclear Single Quantum Coherence) is a 2D experiment that correlates protons with the carbon atoms they are directly attached to (one-bond ¹H-¹³C correlation). youtube.comsdsu.eduwikipedia.org This is crucial for assigning specific proton signals to their corresponding carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) is a 2D experiment that shows correlations between protons and carbons over longer ranges, typically two to four bonds. youtube.comsdsu.eduwikipedia.org This is particularly valuable for connecting different fragments of the molecule and for placing the methyl groups and the carboxylic acid function at their correct positions along the dodecanoic acid chain.
| NMR Experiment | Type | Information Gained |
| ¹H NMR | 1D | Proton chemical environments and multiplicities. |
| ¹³C NMR | 1D | Number and type of carbon atoms. emerypharma.com |
| COSY | 2D | ¹H-¹H coupling networks (connectivity). youtube.comsdsu.edu |
| HSQC | 2D | Direct ¹H-¹³C one-bond correlations. youtube.comsdsu.eduwikipedia.org |
| HMBC | 2D | Long-range ¹H-¹³C correlations (2-4 bonds). youtube.comsdsu.eduwikipedia.org |
Chiral NMR Shift Reagents for Enantiomeric Excess Determination
Since this compound has two chiral centers (at C2 and C10), it can exist as a mixture of stereoisomers (enantiomers and diastereomers). Determining the enantiomeric excess (ee) of a sample is crucial in many biological and chemical contexts. Chiral NMR shift reagents are compounds that can be added to an NMR sample of a chiral analyte to induce chemical shift differences between the signals of the two enantiomers. tcichemicals.comnih.govtcichemicals.com These reagents, which can include metal-containing species or other organic molecules, form transient diastereomeric complexes with the enantiomers of the analyte. nih.govresearchgate.net This interaction leads to a separation of the NMR signals for the R and S enantiomers, allowing for their integration and the calculation of the enantiomeric excess. researchgate.netmit.edu
Advanced Liquid Chromatographic Separations for Isomer Resolution
The separation of isomers is a critical task in the analysis of BCFAs. Advanced liquid chromatography techniques offer the high resolution required to distinguish between these closely related molecules.
Ultra-High-Performance Liquid Chromatography (UHPLC) with Specialized Columns (e.g., C30)
Ultra-High-Performance Liquid Chromatography (UHPLC) systems, which utilize columns with sub-2 µm particles, provide rapid and high-resolution separations. nih.gov For lipid analysis, specialized columns with C30 stationary phases have demonstrated significant advantages over traditional C18 columns. researchgate.netnih.govthermofisher.com
The C30 phase exhibits greater shape selectivity, which is particularly beneficial for separating hydrophobic, long-chain, and structurally similar isomers. thermofisher.comthermofisher.com This enhanced selectivity allows for the resolution of cis/trans and positional isomers that may co-elute on C18 columns. nih.gov The use of C30 columns in UHPLC has been shown to increase the number of detectable lipid species in complex biological samples. researchgate.netnih.gov For instance, a 30-minute UHPLC method using a C30 column doubled the number of detected compounds compared to a 15-minute method with a C18 column. researchgate.net
Key features of UHPLC with C30 columns for lipid analysis include:
Enhanced Resolution: Superior separation of isobaric and isomeric lipid species. researchgate.net
Increased Peak Capacity: Leads to the identification of a greater number of lipid species. nih.gov
Improved Reproducibility: Excellent retention time reproducibility contributes to more reliable data. nih.gov
Below is a table comparing the performance of different UHPLC columns for lipid analysis.
| Column Type | Particle Type | Key Advantages for Lipid Analysis | Reference |
| C30 | Core-shell or Totally Porous | Higher shape selectivity, improved resolution of isomers, increased number of identified lipid species. | researchgate.netnih.govthermofisher.com |
| C18 | Core-shell or Totally Porous | General-purpose, but may fail to separate closely related hydrophobic isomers. | researchgate.netthermofisher.com |
Supercritical Fluid Chromatography (SFC) for Enantioseparations
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the chiral separation of various compounds, including fatty acids. selvita.comresearchgate.netnih.gov SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. researchgate.netmdpi.com This mobile phase has low viscosity and high diffusivity, allowing for high-speed separations. acs.orgnih.gov
For the enantioseparation of chiral molecules like this compound, SFC is often coupled with chiral stationary phases (CSPs). shimadzu.comfagg.be Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, have shown broad enantioselectivity for BCFAs. researchgate.net The choice of the stationary phase is critical, as different phases exhibit varying selectivity for different types of chiral compounds. researchgate.net
SFC offers several advantages for enantioseparations:
High Efficiency and Speed: The properties of supercritical fluids enable faster analyses compared to traditional HPLC. selvita.comshimadzu.com
Green Chemistry: The use of supercritical CO2 reduces the consumption of toxic organic solvents. selvita.commdpi.com
Versatility: SFC can be applied to a wide range of polar and non-polar compounds. mdpi.com
A study on the chiral separation of octadecanoids demonstrated that SFC could resolve complex mixtures of regio- and stereoisomers in under 13 minutes. acs.orgnih.govnih.gov
Integration of Omics Approaches for Metabolomic Profiling in Research
The comprehensive analysis of BCFAs and their role in biological systems is greatly enhanced by the integration of "omics" approaches, particularly metabolomics. Metabolomics aims to identify and quantify the complete set of small-molecule metabolites in a biological sample. mdpi.com
Untargeted metabolomics profiling allows for the discovery of both known and novel BCFAs and their associated metabolites. creative-proteomics.com This approach, often utilizing high-resolution mass spectrometry coupled with advanced separation techniques like UHPLC and SFC, provides a holistic view of the metabolome. nih.govosti.gov
Key aspects of integrating omics for BCFA research include:
Comprehensive Metabolite Coverage: Combining different analytical platforms, such as reversed-phase and hydrophilic interaction liquid chromatography (HILIC), can maximize the number of detected metabolites, covering both lipids and more polar compounds from a single extract. nih.gov
Pathway Analysis: By identifying changes in metabolite concentrations, researchers can infer the activity of metabolic pathways involving BCFAs. creative-proteomics.comnih.gov
Biomarker Discovery: Metabolomic studies can help identify potential biomarkers for various physiological and pathological states. mdpi.com For example, targeted metabolomic analysis of plasma fatty acids has been used to identify novel biomarkers for inborn errors of metabolism. nih.gov
Multi-omics Integration: Combining metabolomics data with other omics data (e.g., genomics, proteomics) can provide a more complete understanding of the biological system. mdpi.com
The table below summarizes different metabolomics approaches and their applications in fatty acid research.
| Metabolomics Approach | Key Application in Fatty Acid Research | Analytical Platforms | Reference |
| Targeted Metabolomics | Accurate quantification of known fatty acids. | LC-MS/MS, GC-MS | nih.govnih.govresearchgate.net |
| Untargeted Metabolomics | Discovery of novel fatty acids and comprehensive profiling of the metabolome. | UHPLC-HRMS, GC-MS | creative-proteomics.comnih.govosti.gov |
| Multi-omics Analysis | Integrated analysis of different biological layers to understand complex regulatory networks. | Combination of various omics platforms | mdpi.com |
Ecological Significance and Environmental Dynamics of 2,10 Dimethyldodecanoic Acid
Role in Biogeochemical Cycling and Nutrient Flow
Microbial communities in marine sediments are crucial drivers of global biogeochemical cycles, including the remineralization of organic carbon researchgate.net. The composition of these microbial communities is influenced by geochemical and physical factors, which in turn affects their metabolic activity researchgate.net. Fatty acids, including BCFAs, are important components of the dissolved organic matter pool that fuels microbial metabolism nih.gov.
In marine environments, the degradation of organic matter, including fatty acids, proceeds through a series of metabolic pathways mediated by diverse microbial groups such as biopolymer hydrolyzers, nitrate (B79036) reducers, metal reducers, sulfate (B86663) reducers, and methanogens nih.gov. The structure of the fatty acid, including the presence and position of methyl branches, can influence its degradability and the microbial pathways involved cefas.co.uknih.gov. For instance, anaerobic degradation of BCFAs with a tertiary carbon can proceed via beta-oxidation followed by methanogenesis cefas.co.uk.
Inter-species Chemical Ecology and Co-evolutionary Aspects
The study of how chemical signals mediate interactions between species is known as chemical ecology. Fatty acids, including BCFAs, are recognized as important signaling molecules in various ecological contexts, from microbial communication to the chemical defenses of higher organisms nih.govcore.ac.uknoaa.gov.
In Marine Invertebrates: Marine sponges are known to host complex communities of symbiotic microorganisms, and these symbionts can produce a wide array of secondary metabolites, including fatty acids mdpi.com. These compounds can play a role in the host's defense against predators, competitors, and pathogens noaa.gov. While a direct defensive role for 2,10-dimethyldodecanoic acid has not been documented, its presence as a BCFA in marine organisms suggests it could be part of the chemical milieu that shapes these interactions nih.gov. The production of specific fatty acid profiles by symbiotic bacteria may be a result of co-evolution between the sponge host and its microbial partners, where the host provides a stable environment and the bacteria produce beneficial compounds.
In Avian Ecology: The uropygial gland, or preen gland, of birds produces a complex mixture of waxes, of which fatty acids are a key component wikipedia.org. These secretions are spread over the feathers during preening and serve multiple functions, including waterproofing, maintaining feather integrity, and chemical defense against ectoparasites and pathogenic microorganisms wikipedia.orgdntb.gov.ua. The composition of these preen gland secretions, including the types of BCFAs present, can vary between species, sexes, and even seasons, suggesting a role in chemical communication and signaling nih.govnih.govnih.gov. For instance, changes in the fatty acid profile of preen wax have been linked to the breeding season and may play a role in mate selection or signaling social status nih.govnih.gov. Dimethyl-branched fatty acids are among the compounds identified in the preen gland waxes of various bird species nih.govresearchgate.net. The specific blend of these fatty acids could contribute to a species-specific or even individual-specific scent profile, influencing social interactions and reproductive success. The presence of symbiotic bacteria in the uropygial gland further suggests a co-evolutionary relationship, where microbes may contribute to the chemical profile of the preen oil and its antimicrobial properties wikipedia.org.
| Organism Group | Potential Role of Branched-Chain Fatty Acids (like this compound) |
| Marine Sponges & Symbiotic Bacteria | Component of chemical defense against predators and pathogens. Product of co-evolved symbiotic relationships. |
| Birds (in Uropygial Gland Secretions) | Feather maintenance and waterproofing. Antimicrobial and antiparasitic defense. Potential role in chemical communication (e.g., mate selection, social status). |
Potential as an Environmental Indicator
The presence and abundance of specific molecules can serve as biomarkers, providing information about the organisms present in an environment and the biological processes occurring. Branched-chain fatty acids are often used as biomarkers for specific groups of bacteria in environmental samples, such as marine sediments nih.gov.
The distribution of different BCFA isomers can indicate the composition of the microbial community. Therefore, the detection of this compound in an environmental sample, such as sediment or water, could potentially indicate the presence and activity of the specific bacteria that synthesize it. However, without a comprehensive library of the organisms that produce this specific compound, its utility as a precise biomarker is currently limited.
In the context of avian studies, analyzing the fatty acid composition of preen gland oil can provide insights into a bird's health, diet, and exposure to certain environmental contaminants scielo.br. Changes in the BCFA profile could signal physiological stress or shifts in the symbiotic microbial communities of the uropygial gland.
Bioaccumulation and Biodegradation in Environmental Systems
Bioaccumulation: Bioaccumulation is the process by which organisms can accumulate chemicals in their tissues to concentrations higher than those in the surrounding environment. The potential for a compound to bioaccumulate is often related to its lipophilicity (its tendency to dissolve in fats and oils). While specific data on the bioconcentration factor (BCF) for this compound is unavailable, studies on other fatty acids and branched compounds provide some insight. For instance, the bioaccumulation of some branched nonylphenol isomers has been studied in aquatic invertebrates, showing rapid uptake nih.gov. Generally, the lipophilicity of a fatty acid, which influences its bioaccumulation potential, increases with chain length. The bioconcentration factors for surfactants, which can include fatty acid derivatives, have been shown to vary widely depending on the specific compound and the organism cefas.co.uk. It is plausible that this compound, as a C14 fatty acid, could bioaccumulate in the fatty tissues of organisms.
Potential As a Biomarker in Fundamental Biological Research
Indicator of Specific Microbial Physiological States
Fatty acids are essential components of every living cell's membrane, and their composition can provide a snapshot of a microbial community's health and composition. ijcmas.com BCFAs, particularly those with iso and anteiso branching (methyl group on the penultimate or antepenultimate carbon, respectively), are prominent in many bacterial species. nih.govnih.gov The relative abundance of these BCFAs can change in response to environmental factors like temperature, pH, and nutrient availability, making them valuable indicators of microbial physiological adaptation. For instance, shifts in the ratio of different BCFAs can signify changes in membrane fluidity, a crucial aspect of bacterial survival in fluctuating environments. While over 350 different fatty acids have been identified in bacteria, the specific role or presence of 2,10-dimethyldodecanoic acid as a definitive biomarker for a particular microbial state is not documented in existing literature. ijcmas.com
Application in Ecological and Environmental Monitoring
The analysis of fatty acid profiles from environmental samples (e.g., soil, sediment, water) is a common method for characterizing microbial communities without the need for cultivation. ijcmas.com Specific fatty acids or groups of fatty acids can serve as signatures for certain types of bacteria. For example, odd-branched-chain fatty acids like heptadecanoic acid (17:0) and pentadecanoic acid (15:0) have been explored as potential biomarkers for diagnosing health conditions by analyzing gut microbiota. nih.gov In marine environments, the profile of fatty acids, including various saturated and unsaturated forms, helps delineate carbon cycling and trophic interactions. researchgate.net Although BCFAs are a recognized part of these analyses, the specific application of this compound for ecological or environmental monitoring has not been reported.
Tracing Metabolic Pathways in Model Organisms using Isotopic Labeling
Stable isotope tracing is a powerful technique used to unravel the complex web of metabolic pathways within an organism. mdpi.com The method involves introducing a molecule labeled with a stable isotope (like ¹³C, ¹⁵N, or ²H) into a biological system and tracking its incorporation into downstream metabolites using mass spectrometry or NMR spectroscopy. mdpi.comnih.gov This approach provides direct evidence of pathway activity and can quantify the flow, or flux, of molecules through a specific metabolic route. nih.gov
For example, researchers use ¹³C-labeled glucose to follow the carbons as they are processed through glycolysis, the TCA cycle, and into the synthesis of new fatty acids (de novo lipogenesis). biorxiv.orgsciforum.net Similarly, labeled amino acids can trace protein synthesis and other metabolic conversions. nih.gov This technique allows scientists to understand how cells adapt their metabolism under different conditions, such as in cancer, where metabolic reprogramming is a key hallmark. mdpi.combiorxiv.org
While isotopic labeling is a standard method for studying fatty acid metabolism, there are no published studies that specifically use isotopically labeled this compound to trace its metabolic fate or the pathways it might be involved in within any model organism. The general approach would involve synthesizing a labeled version of the compound and monitoring its transformation and incorporation into other cellular components.
Future Directions and Emerging Research Avenues for 2,10 Dimethyldodecanoic Acid Studies
Exploration of Undiscovered Biosynthetic Pathways and Enzymes
The biosynthesis of methyl-branched fatty acids is known to involve primers derived from branched-chain amino acids or the incorporation of methylmalonyl-CoA by fatty acid synthase (FASN). google.com For 2,10-dimethyldodecanoic acid, the presence of methyl groups at both the 2 (alpha) and 10 positions suggests a potentially complex or novel biosynthetic pathway.
Future research would focus on elucidating the specific enzymatic machinery responsible for its synthesis. Key questions to be addressed include:
Primer and Extender Units: Identifying the specific primer unit that initiates the synthesis and the mechanism by which a methyl group is introduced at the C-2 position is crucial. This could involve a unique starter molecule or a post-synthetic modification. The methyl group at the C-10 position likely arises from the incorporation of a methylmalonyl-CoA extender unit during chain elongation by FASN. chemspider.com
Enzyme Specificity: Characterizing the specific fatty acid synthase and any associated enzymes (e.g., carboxylases, reductases) will be essential. Studies would investigate the substrate specificity of these enzymes and what determines the precise positioning of the methyl branches. nih.gov Gene knockout and expression studies in model organisms could help identify the genes encoding these enzymes.
Organismal Source: The compound is listed in a patent related to fatty acids for soaps and surfactants, but its natural source is not specified. google.com Identifying organisms—likely bacteria or marine sponges, which are known producers of unusual fatty acids—that synthesize this compound is a critical first step. vliz.be
Table 1: Potential Enzymes and Precursors in this compound Biosynthesis
| Enzyme/System | Role | Precursor(s) |
| Fatty Acid Synthase (FAS) | Catalyzes the iterative elongation of the fatty acid chain. | Acetyl-CoA, Malonyl-CoA, Methylmalonyl-CoA |
| Acyl-CoA Carboxylase (ACC) | Produces malonyl-CoA for chain elongation. | Acetyl-CoA |
| Propionyl-CoA Carboxylase (PCC) | Produces methylmalonyl-CoA for methyl branching. | Propionyl-CoA |
| Branched-chain α-keto acid dehydrogenase | May generate alternative primer units for synthesis. | Branched-chain amino acids |
Deeper Mechanistic Insights into Biological Interactions and Signaling
Methyl-branched fatty acids are integral components of cell membranes, particularly in bacteria, where they influence membrane fluidity and environmental adaptation. google.com They can also act as signaling molecules. Future studies on this compound would aim to uncover its specific biological roles.
Membrane Dynamics: Research will likely investigate how the unique structure of this compound affects the physical properties of lipid bilayers. The placement of methyl groups at both the alpha-position and further down the acyl chain could have distinct effects on lipid packing, membrane thickness, and fluidity compared to more common iso- and anteiso-branched fatty acids.
Receptor Binding and Signaling: A key research avenue would be to determine if this compound or its derivatives (e.g., amides, esters) act as ligands for specific cellular receptors, such as G-protein coupled receptors (GPCRs) or nuclear receptors. This would involve screening assays to identify binding partners and subsequent studies to elucidate the downstream signaling cascades that might be activated, potentially influencing processes like inflammation, metabolism, or cell proliferation.
Development of Advanced Analytical Platforms for Comprehensive Profiling
The structural complexity and isomeric nature of methyl-branched fatty acids present a significant analytical challenge. Differentiating this compound from other dimethyl-dodecanoic acid isomers (e.g., 2,4- or 2,6-dimethyldodecanoic acid) requires sophisticated analytical techniques.
Chromatographic Separation: Advanced gas chromatography (GC) and liquid chromatography (LC) methods will be essential for separating this compound from complex biological extracts. The use of specialized capillary columns in GC and multi-dimensional LC techniques could improve the resolution of isomers.
Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation. Future work will focus on developing specific fragmentation libraries for dimethyl-branched fatty acids. Techniques that induce charge-remote fragmentation can be particularly useful for pinpointing the locations of methyl branches along the fatty acid chain. High-resolution mass spectrometry will be critical for accurate mass determination and formula assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation, particularly of novel compounds isolated from natural sources, 1D and 2D NMR spectroscopy will be indispensable.
Table 2: Advanced Analytical Techniques for this compound Analysis
| Technique | Application |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of the fatty acid methyl ester (FAME) derivative; fragmentation patterns help locate methyl branches. |
| Liquid Chromatography-Tandem MS (LC-MS/MS) | Analysis of the free fatty acid or its derivatives in complex mixtures; allows for targeted quantification. |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements to confirm elemental composition. |
| Nuclear Magnetic Resonance (NMR) | Unambiguously determines the complete chemical structure, including the precise position of methyl groups. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly used to produce 3,5-dimethyldodecanoic acid, and how are stereoisomers resolved?
- Methodology : Non-stereoselective synthesis involves β-butyrolactone ring-opening with Grignard reagents (e.g., 2-methylnonylmagnesium bromide) to yield a racemic mixture of all four stereoisomers . Stereoselective routes employ asymmetric conjugate additions using chiral ligands like Tol-BINAP with copper catalysts to isolate specific enantiomers (e.g., (3R,5S)- and (3S,5R)-forms) . Diastereomers are resolved via gas chromatography (GC) on achiral columns (e.g., DB-5), leveraging differences in retention times between syn (3R,5R/3S,5S) and anti (3R,5S/3S,5R) forms .
Q. How is GC-MS applied to identify 3,5-dimethyldodecanoic acid and its derivatives?
- Methodology : GC-MS analysis relies on Kovats retention indices and fragmentation patterns. For example, the methyl ester of 3,5-dimethyldodecanoic acid shows a base peak at m/z 87 (indicative of C3 methyl branching) and ions at m/z 129 (C5 branching). Kovats indices for the natural pheromone match synthetic anti-diastereomers (e.g., ~2,200–2,300 on DB-5 columns) . Misleading ions (e.g., m/z 171) are cross-validated via synthesis .
Advanced Research Questions
Q. How is the absolute configuration of 3,5-dimethyldodecanoic acid enantiomers determined when chiral chromatography fails?
- Methodology : Bioassay-guided configuration analysis is used. For Prionus californicus, field and olfactometer tests compare male attraction to enantiomers. (3R,5S)-dimethyldodecanoic acid elicits strong responses (93% male attraction at 25 ng), while (3S,5R)-isomers show minimal activity . Enantiomer activity correlates with retention times of insect-produced compounds, indirectly confirming the natural configuration .
Q. How are contradictions between mass spectral data and molecular structures resolved in branched carboxylic acid analysis?
- Methodology : Synthetic validation is critical. For 3,5-dimethyldodecanoic acid, prominent ions (e.g., m/z 171) initially suggested C8 branching, but synthesis confirmed C3/C5 methylation. Fragmentation patterns are compared across homologs (e.g., 3,5-dimethyltridecanoic acid) to distinguish artifacts from diagnostic ions .
Q. What challenges arise in designing field bioassays for pheromone stereoisomers, and how are they addressed?
- Methodology : Key challenges include environmental variability (e.g., temperature, competing odors) and ensuring stereochemical purity. Traps are randomized in blocks (e.g., 4-block designs with ≥10 m spacing) and baited with controlled doses (e.g., 2.5–100 ng in hexane). Statistical analysis uses nonparametric tests (Friedman’s Q) to account for heteroscedasticity . Positive controls (live females) validate synthetic lures .
Q. How do reaction conditions influence diastereomer ratios in 3,5-dimethyldodecanoic acid synthesis, and what purification methods are effective?
- Methodology : Copper-catalyzed asymmetric additions (e.g., methylmagnesium bromide with Tol-BINAP) yield enantiomerically enriched products (53–88% ee). Diastereomer ratios depend on ligand chirality and temperature. Post-synthesis, distillation under reduced pressure (e.g., 180–200°C at 0.1 mmHg) purifies the final product, avoiding chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
